4-Chloro-3-methoxy-5-methylbenzoic acid
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Overview
Description
4-Chloro-3-methoxy-5-methylbenzoic acid is an organic compound with the molecular formula C9H9ClO3 It is a derivative of benzoic acid, characterized by the presence of a chlorine atom, a methoxy group, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-methoxy-5-methylbenzoic acid typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes the chlorination of 3-methoxy-5-methylbenzoic acid, followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and solvent choice, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-methoxy-5-methylbenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Esterification: Reaction with alcohols to form esters.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products:
Substitution: Formation of derivatives with different substituents replacing the chlorine atom.
Oxidation: Conversion to carboxylic acids or other oxidized forms.
Reduction: Formation of alcohols or other reduced forms
Scientific Research Applications
4-Chloro-3-methoxy-5-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 4-Chloro-3-methoxy-5-methylbenzoic acid exerts its effects involves interactions with specific molecular targets. The chlorine and methoxy groups influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
- 3-Methoxy-4-methylbenzoic acid
- 4-Chloro-3-methylbenzoic acid
- 3-Methoxy-2-methylbenzoic acid
Comparison: 4-Chloro-3-methoxy-5-methylbenzoic acid is unique due to the specific arrangement of its substituents, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and industrial applications, making it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C9H9ClO3 |
---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
4-chloro-3-methoxy-5-methylbenzoic acid |
InChI |
InChI=1S/C9H9ClO3/c1-5-3-6(9(11)12)4-7(13-2)8(5)10/h3-4H,1-2H3,(H,11,12) |
InChI Key |
VLYCNBSCHMIYRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)OC)C(=O)O |
Origin of Product |
United States |
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